![molecular formula C21H23BrN4O5S2 B2486278 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-70-8](/img/structure/B2486278.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The thiadiazole moiety is a crucial structural component in medicinal chemistry and materials science due to its versatile chemical properties and potential biological activities. Compounds containing the thiadiazole ring, such as "4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide", are of particular interest in the development of new materials and bioactive molecules.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves nucleophilic substitution reactions and condensation processes. For instance, bromobenzo thiadiazoles react with nucleophiles to yield various substituted derivatives, indicative of methods that could be applied to synthesize the compound of interest (Mataka et al., 1992).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their chemical reactivity and biological activity. X-ray diffraction and computational studies provide insights into the electron distribution, aromaticity, and potential reactivity sites within these compounds, which are vital for understanding their chemical behavior (Chmovzh et al., 2023).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions. These reactions are influenced by the presence of electron-withdrawing or donating groups, which can affect their reactivity and the types of chemical transformations they can undergo (Chmovzh et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of thiadiazole derivatives are influenced by their molecular structure. Studies on similar compounds reveal that intermolecular interactions, like hydrogen bonding and π-π stacking, play a significant role in determining these properties (Wu, 2013).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their application in synthesis and biological activity. These properties are determined by the nature of substituents on the thiadiazole ring and their electronic effects (Neto et al., 2020).
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizing Properties
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including a compound similar to the one . These compounds exhibited properties useful for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiproliferative Activities
- El-Gaby, Ghorab, Ismail, Abdel-Gawad, and Aly (2017) reported the synthesis of novel derivatives, including 1,3,4-thiadiazole derivatives, which showed significant in vitro anticancer activity against Ehrlich ascites carcinoma cells (El-Gaby et al., 2017).
- Mert, Yaglıoglu, Demirtaş, and Kasımoğulları (2014) designed pyrazole-sulfonamide derivatives from a compound structurally similar to the one . These compounds exhibited notable antiproliferative activities against various cancer cell lines (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Antimicrobial and Antifungal Activities
- Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, and Perekhoda (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds structurally similar to the one . These showed sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Other Potential Applications
- Otsubo and Ogura (1986) discussed the utility of bis(p-methoxyphenyl) selenoxide, a compound related to the one , as an oxidizing agent. This reagent can be used for mild oxidations of various organic compounds, demonstrating its potential in organic synthesis (Otsubo & Ogura, 1986).
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)18-9-5-15(6-10-18)19(27)23-21-25-24-20(32-21)16-3-7-17(22)8-4-16/h3-10H,11-14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBCFSNJMBBWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

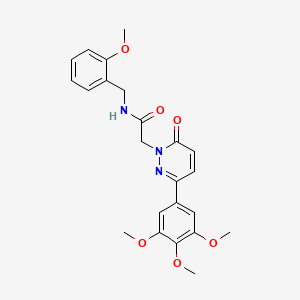

![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
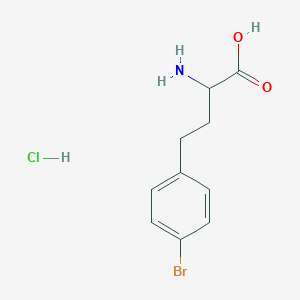
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)
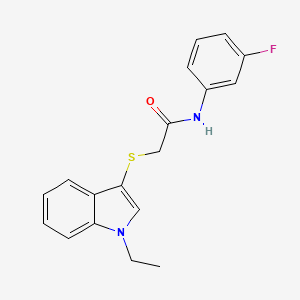
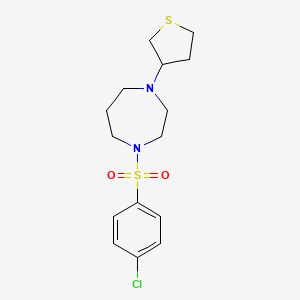
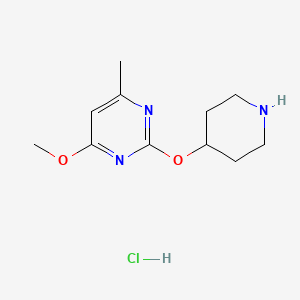
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
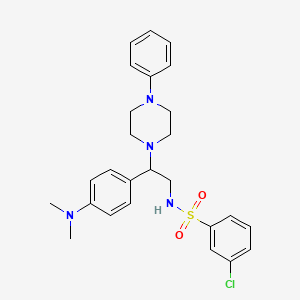
![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)